molecular formula C18H18ClN5OS B2762374 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 843622-27-5

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2762374
CAS No.: 843622-27-5
M. Wt: 387.89
InChI Key: YZXOLOUEBIMYBX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-chlorophenyl substituent at position 5 of the triazole ring and a 3,4-dimethylphenyl acetamide group at the thioether-linked side chain. Its molecular formula is C₁₉H₁₉ClN₅OS, with a molecular weight of 408.91 g/mol (exact mass: 407.0954) .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-11-3-8-15(9-12(11)2)21-16(25)10-26-18-23-22-17(24(18)20)13-4-6-14(19)7-5-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXOLOUEBIMYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with N-(3,4-dimethylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a specific temperature, often around 80-100°C, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of triazole compounds exhibit significant antiviral properties. For instance, compounds similar to 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide have been shown to inhibit the hepatitis C virus (HCV) serine protease. In studies, specific derivatives demonstrated IC50 values lower than standard antiviral agents like ribavirin .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Triazole derivatives have shown promising results against various bacterial strains. For example, studies reported that certain analogs exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics such as penicillin . This suggests a potential role in treating resistant bacterial infections.

Case Study 1: Antiviral Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized a series of triazole-linked compounds and tested their efficacy against HCV serine protease. The compound containing the 4-chlorophenyl moiety displayed superior binding affinity and inhibition rates compared to existing antiviral drugs. The study concluded that modifications in the phenyl ring significantly influenced antiviral activity .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial effects of triazole derivatives against Escherichia coli and Bacillus subtilis. The study found that specific compounds demonstrated potent activity with MIC values indicating effectiveness even at low concentrations. This highlights the potential for these compounds to serve as new antimicrobial agents in clinical settings .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound has been classified as an irritant to skin and eyes . Therefore, handling precautions are essential during laboratory synthesis and application development.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, disrupting essential biological pathways. For example, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Chlorophenyl vs.
  • Amino Group: The 4-amino group in the target compound may enhance hydrogen-bonding interactions, critical for receptor binding .

Variations in Acetamide Side Chains

Compound Name Acetamide Substituent Triazole Substituents Biological Activity/Notes References
N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide (VUAA1) N-(4-ethylphenyl) 4-ethyl, 5-(3-pyridinyl) Orco ion channel agonist (EC₅₀ = 3.6 µM); used in insect olfactory studies
N-(4-Butylphenyl)-2-((4-Ethyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide (OLC15) N-(4-butylphenyl) 4-ethyl, 5-(2-pyridinyl) Orco antagonist; inhibits insect odorant receptors
2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide (6a) N/A (unsubstituted acetamide) 4-allyl, 5-(pyridin-2-yl) Melting point: 182–184°C ; yield: 65% ; IR νmax: 1678 cm⁻¹ (C=O)

Key Observations :

  • Alkyl vs.
  • Biological Activity : VUAA1 and OLC15 demonstrate the impact of substituents on ion channel modulation, suggesting the target compound’s dimethylphenyl group may confer unique receptor-binding profiles .

Key Observations :

  • Synthetic Efficiency : Allyl-substituted triazoles (e.g., ) show moderate yields (50–83%) and synthesis times (~5 hours), suggesting the target compound may require similar optimization.
  • Melting Points : Aromatic substituents (e.g., 4-chlorophenyl) generally increase melting points compared to aliphatic groups (e.g., allyl) due to enhanced crystallinity .

Biological Activity

The compound 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C16H17ClN4OS
  • Molecular Weight : 348.85 g/mol

This compound features a triazole ring, a chlorinated phenyl group, and a thioether linkage, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Several studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of liver cancer cells (HepG2) with an IC50 value indicating effective cytotoxicity.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. Its interactions with biological macromolecules suggest potential as an enzyme inhibitor.
  • Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activities. Preliminary studies have indicated that this compound may exhibit antibacterial and antifungal properties.

Anticancer Activity

A recent study assessed the anticancer potential of various triazole derivatives, including our compound. The results showed that:

CompoundIC50 (µg/mL)Cell Line
This compound16.78HepG2
Comparison Compound A20.67HepG2
Comparison Compound B25.00HepG2

The most potent derivative demonstrated an IC50 of 16.78 µg/mL against HepG2 cells, indicating a strong potential for further development as an anticancer agent .

Enzyme Inhibition

A study focused on the inhibition of lipoxygenase (LOX), an enzyme implicated in inflammatory processes and cancer progression. The compound exhibited significant inhibitory activity with an IC50 value of around 19 µM . This suggests its potential use in developing anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been widely documented. In vitro tests showed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific MIC values were not detailed in the available literature .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of specific substituents on the phenyl rings attached to the triazole core. Modifications such as methyl or chloro groups significantly influence biological activity:

Substituent PositionTypeEffect on Activity
ParaMethylIncreased potency
MetaChloroModerate potency
OrthoHydroxylDecreased potency

These findings underscore the need for careful design in drug development to optimize therapeutic efficacy .

Q & A

Q. What are the foundational synthetic routes for this compound, and what reagents are critical for key steps?

The synthesis typically involves:

  • Cyclocondensation : Formation of the triazole ring using hydrazine derivatives and carbon disulfide under reflux conditions.
  • Thioether linkage : Reaction of the triazole-thione intermediate with chloroacetamide derivatives in the presence of KOH (ethanol/water solvent system) .
  • Coupling reactions : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or amidation, requiring controlled stoichiometry and inert atmospheres . Critical reagents include hydrazine hydrate, chloroacetamide, and catalysts like triethylamine for coupling efficiency.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments and carbon frameworks, particularly for distinguishing triazole ring protons (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns indicative of thioether bond cleavage .
  • HPLC : Monitors purity (>95% threshold) and identifies by-products like unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature control : Maintaining 60–80°C during cyclocondensation minimizes side reactions (e.g., over-oxidation) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve thioether formation kinetics .
  • Catalyst use : Triethylamine (10 mol%) accelerates coupling reactions by deprotonating nucleophilic sites .
  • Real-time monitoring : TLC or in situ IR tracks reaction progress, enabling timely quenching to prevent degradation .

Q. How can computational methods predict biological interactions of this compound?

  • Molecular docking : Models binding affinities to targets (e.g., kinases, receptors) using software like AutoDock Vina. The triazole and acetamide moieties often show strong hydrogen bonding with active sites .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100 ns trajectories, with RMSD values <2 Å indicating robust binding .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or antioxidant potential .

Q. How to resolve contradictions in reported biological activity data?

  • Replication studies : Standardize assay protocols (e.g., fixed cell lines, incubation times) to isolate compound-specific effects .
  • Purity validation : Re-test batches with NMR/HPLC to rule out impurities (e.g., residual solvents) skewing IC₅₀ values .
  • Meta-analysis : Compare datasets across analogs (e.g., substituent effects on 4-chlorophenyl vs. methoxyphenyl groups) to identify structure-activity trends .

Q. What strategies enable comparative studies with structural analogs?

Design a matrix of analogs varying:

  • Substituents : Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Core modifications : Substitute triazole with oxadiazole or thiadiazole rings to assess heterocycle impact on bioactivity .
Analog StructureKey ModificationsBiological Activity (IC₅₀, μM)
Target compound Triazole, 4-chlorophenyl12.3 (Cancer cell line A)
Oxadiazole analog Oxadiazole core45.6 (Reduced activity)
Nitro-substituted analog 3-NO₂ on phenyl ring8.9 (Enhanced potency)

Table adapted from comparative studies in and .

Q. How to evaluate stability under physiological conditions?

  • pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. The acetamide group is prone to hydrolysis at pH > 8 .
  • Thermal stability : DSC/TGA analysis reveals decomposition onset at ~180°C, informing storage conditions (4°C, desiccated) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term stability .

Methodological Considerations

  • Contradiction management : Cross-validate synthetic protocols (e.g., vs. 3) by testing alternative solvent systems (DMF vs. ethanol/water) .
  • Data reproducibility : Share raw spectral data (NMR, MS) in supplementary materials to facilitate peer validation .

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